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molecular formula C15H13N B011359 4-Benzylphenylacetonitrile CAS No. 101096-72-4

4-Benzylphenylacetonitrile

Cat. No. B011359
M. Wt: 207.27 g/mol
InChI Key: RNZDBGKQDKFAPR-UHFFFAOYSA-N
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Patent
US05516777

Procedure details

To a solution of 4-benzylbenzyl chloride (198.34 g) in dimethylchloride (DMF) (50 ml) was added in turn sodium hydrogen carbonate (76.88 g) and sodium cyanide (56.07 g). In that case, the solution was cooled as occasion demands, since heat is slightly generated. After stirring at room temperature for 17 hours, DMF (100 ml) was further added. After stirring at room temperature for 67 hours, ethyl acetate (300 ml) was added, and the precipitate was filtered, washed with ethyl acetate (300 ml). The filtrate and the washings were combined, washed with saturated aqueouse sodium chloride solution (20 ml×4), dried over anhydrous sodium sulfate, concentrated under reduced pressure to give the title compound (189.69 g).
Quantity
198.34 g
Type
reactant
Reaction Step One
Quantity
76.88 g
Type
reactant
Reaction Step One
Quantity
56.07 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylchloride
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Cl)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])O.[Na+].[C-]#N.[Na+].[CH3:24][N:25](C=O)C>C(OCC)(=O)C>[CH2:1]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12][C:24]#[N:25])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
198.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(CCl)C=C1
Name
Quantity
76.88 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
56.07 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
dimethylchloride
Quantity
50 mL
Type
solvent
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In that case, the solution was cooled as occasion demands
TEMPERATURE
Type
TEMPERATURE
Details
since heat
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 67 hours
Duration
67 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with ethyl acetate (300 ml)
WASH
Type
WASH
Details
washed with saturated aqueouse sodium chloride solution (20 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 189.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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